molecular formula C44H36Cl5MnN8 B1463191 Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride CAS No. 125565-45-9

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride

Cat. No.: B1463191
CAS No.: 125565-45-9
M. Wt: 909 g/mol
InChI Key: OHZZTXYKLXZFSZ-UHFFFAOYSA-I
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Description

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is a synthetic metalloporphyrin complex. This coordination complex comprises manganese, a tetradentate ligand, and five chlorides. It is known for its stability and solubility in water . The compound is utilized in various fields, including organic synthesis, photochemistry, and as a catalyst in different reactions .

Biochemical Analysis

Biochemical Properties

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride plays a crucial role in biochemical reactions, primarily functioning as an electron donor. This property enables it to act as a catalyst in organic synthesis, an oxidant in organic reactions, and a photoreactive substance in photochemistry . The compound interacts with various enzymes and proteins, facilitating catalytic, oxidizing, and photoreactive roles. For instance, it has been shown to efficiently catalyze olefin oxidation with high selectivity in a solid–liquid biphasic reaction system .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to transfer electrons to other molecules impacts cellular redox states, which in turn affects cell function . Additionally, its role as a photoreactive substance allows it to interact with cellular components under light exposure, potentially influencing cellular responses to oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It functions as an electron donor, transferring electrons to other molecules and enabling catalytic, oxidizing, and photoreactive roles . This electron transfer capability is central to its mechanism of action, facilitating enzyme inhibition or activation and changes in gene expression. The compound’s interactions with enzymes and proteins are critical for its catalytic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has demonstrated great stability, recyclability, and leaching resistance, maintaining its catalytic activity over multiple cycles . Studies have shown that the quality of the catalyst remains consistent for up to eight cycles, indicating its durability and long-term effectiveness

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its catalytic and oxidizing roles The compound’s electron transfer capability plays a significant role in metabolic flux and metabolite levels, impacting cellular redox states and overall metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its application in biochemical research.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its catalytic, oxidizing, and photoreactive roles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride involves the reaction of manganese salts with meso-Tetra (N-methyl-4-pyridyl) porphine under controlled conditions. Free-radical polymerization at ambient temperature is often employed to construct this catalytic system . The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and the addition of chloride ions to stabilize the manganese complex.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as dynamic light scattering and atomic absorption spectroscopy are used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It functions as an electron donor, transferring electrons to other molecules, which enables its catalytic, oxidizing, and photoreactive roles .

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide (H₂O₂) and tert-Butyl hydroperoxide (TBHP) as oxidants . These reactions are often carried out in biphasic environments to facilitate the separation and reuse of the catalyst.

Major Products Formed

The major products formed from reactions involving this compound include epoxides from the oxidation of olefins and other oxidized organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is unique due to its high stability, solubility in water, and its ability to function effectively as a catalyst in a variety of chemical reactions. Its versatility in different fields of research and industry makes it a valuable compound .

Properties

IUPAC Name

manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;pentachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N8.5ClH.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZZTXYKLXZFSZ-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36Cl5MnN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125565-45-9
Record name Manganese meso-tetra-(4-methyl-4-pyridinium)porphyrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride
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